molecular formula C15H15N3O2S B2865767 1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 94052-55-8

1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B2865767
CAS No.: 94052-55-8
M. Wt: 301.36
InChI Key: XJQVZUOWHBWKML-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole is a chemical reagent designed for professional research applications. Its structure incorporates a benzo[d][1,2,3]triazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties and its role as a synthetic auxiliary . The mesitylsulfonyl (2,4,6-trimethylphenylsulfonyl) group is a sterically hindered sulfonyl moiety that can enhance the compound's stability and reactivity profile in synthetic transformations. This molecular architecture is of significant value in organic synthesis, particularly in the construction of more complex heterocyclic systems. Researchers utilize such sulfonyltriazole derivatives as key intermediates or activating agents in nucleophilic substitution reactions, cycloadditions, and the synthesis of pharmacologically active molecules . The 1,2,3-triazole ring is a pivotal structural motif in drug discovery, recognized for its metabolic stability, ability to form hydrogen bonds, and bioisosteric properties that can improve pharmacokinetic profiles . Hybrid molecules containing the 1,2,3-triazole core have demonstrated a wide range of biological activities, including anticancer , antimicrobial , and anti-inflammatory effects , making them crucial scaffolds in the development of new therapeutic agents. This reagent is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate personal protective equipment and in accordance with all applicable local and international safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-8-11(2)15(12(3)9-10)21(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVZUOWHBWKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole typically involves the reaction of mesitylsulfonyl chloride with benzo[d][1,2,3]triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfide derivatives .

Mechanism of Action

The mechanism of action of 1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent Melting Point (°C) Yield in Reactions Key Applications Reference
1-(4-Nitrophenyl)-1H-benzo[d][1,2,3]triazole 4-Nitrophenyl 242–243 N/A Aryne precursor synthesis
1-(3-Bromophenyl)-1H-benzo[d][1,2,3]triazole 3-Bromophenyl N/A N/A Intermediate in coordination polymers
1-(Adamantyl)-N-acylbenzotriazole Adamantyl (aliphatic) N/A 80% Curtius rearrangement reactions
1-(Long-chain aliphatic)-N-acylbenzotriazole Dodecanoyl (C12 chain) N/A 67% Curtius rearrangement reactions
1-(Methoxycarbonyl)-1H-benzo[d][1,2,3]triazole Methoxycarbonyl (-CO₂CH₃) N/A N/A Supplier-listed intermediates

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., nitrophenyl, bromophenyl) generally confer higher thermal stability (e.g., 242–243°C for nitrophenyl) compared to aliphatic groups . Aliphatic derivatives (e.g., adamantyl, dodecanoyl) exhibit variable reaction yields, likely due to steric effects .
  • Electron-Withdrawing Groups : Nitro and sulfonyl groups enhance electrophilicity, favoring nucleophilic substitution or coupling reactions. For instance, 1-(4-nitrophenyl) derivatives participate in [4+2] cycloadditions for naphthalene synthesis .

Mechanistic and Structural Insights

  • Steric and Electronic Effects : Mesitylsulfonyl groups combine steric bulk (from mesityl’s three methyl groups) and strong electron-withdrawing capacity, which may slow reaction kinetics but stabilize transition states in electrophilic substitutions.
  • Crystallography : Copper(I) coordination polymers with biprbt (1-(6-(1H-benzimidazol-1-yl)hexyl)-benzotriazole) ligands form 1D chains, demonstrating the structural versatility of benzotriazoles in materials science .

Biological Activity

1-(Mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique triazole ring system, which contributes to its pharmacological properties. The molecular formula is C7H7N3O2SC_7H_7N_3O_2S with a molecular weight of 197.21 g/mol. The compound's structure allows for various interactions with biological targets, making it a versatile candidate in drug discovery.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that derivatives of this compound showed notable cytotoxicity against several cancer lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values ranged from 1.1 µM to 5.19 µM depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (µM)Mechanism of Action
9MCF-71.1Thymidylate synthase inhibition
9HCT-1162.6Induction of apoptosis
6HCT-1165.19ROS generation leading to apoptosis
  • Mechanistic Insights : The anticancer mechanism often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. Compounds that inhibit TS can induce apoptosis and halt cell proliferation by disrupting nucleotide synthesis pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated:

  • In vitro Antimicrobial Testing : Several derivatives have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, compounds with structural similarities to this triazole exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
CompoundPathogenMIC (µg/mL)
6E. coli15
9S. aureus10
  • Mechanisms of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Case Studies

Several studies have explored the biological activity of triazole compounds similar to this compound:

  • Study on Anticancer Activity : Wei et al. synthesized a series of triazole-containing hybrids that demonstrated significant anticancer potential in vitro and in vivo. These compounds not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells .
  • Antimicrobial Study : A recent review highlighted the effectiveness of triazole derivatives against fungal infections, showcasing their potential as antifungal agents alongside their antibacterial properties .

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